molecular formula C17H9N7O2 B14382259 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile CAS No. 89903-92-4

2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile

Cat. No.: B14382259
CAS No.: 89903-92-4
M. Wt: 343.30 g/mol
InChI Key: OOOMQGNKCQAZDZ-UHFFFAOYSA-N
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Description

2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines an aminoquinoline moiety with a nitrobenzene-dicarbonitrile framework. The presence of these functional groups endows the compound with a range of chemical and biological properties.

Preparation Methods

The synthesis of 2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-aminoquinoline, which is achieved by treating it with nitrous acid under acidic conditions to form the corresponding diazonium salt. This diazonium salt is then coupled with 5-nitrobenzene-1,3-dicarbonitrile in the presence of a base to yield the desired azo compound .

Industrial production methods for such compounds often involve similar steps but are scaled up and optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite or zinc dust in acidic conditions.

    Substitution: The nitro and cyano groups on the benzene ring can undergo nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields the corresponding diamine, while nucleophilic substitution can lead to a variety of substituted benzene derivatives .

Scientific Research Applications

2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile has several scientific research applications:

    Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules.

    Biology: In biological research, the compound

Properties

CAS No.

89903-92-4

Molecular Formula

C17H9N7O2

Molecular Weight

343.30 g/mol

IUPAC Name

2-[(8-aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C17H9N7O2/c18-8-10-6-12(24(25)26)7-11(9-19)16(10)23-22-15-4-3-14(20)17-13(15)2-1-5-21-17/h1-7H,20H2

InChI Key

OOOMQGNKCQAZDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=C(C=C(C=C3C#N)[N+](=O)[O-])C#N

Origin of Product

United States

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